(5R)-Acide pénicilloïque de flucloxacilline

Vue d'ensemble

Description

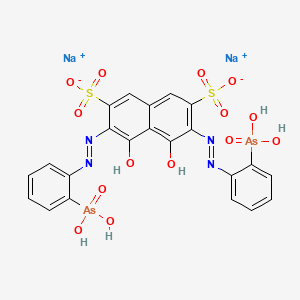

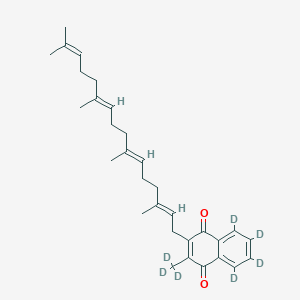

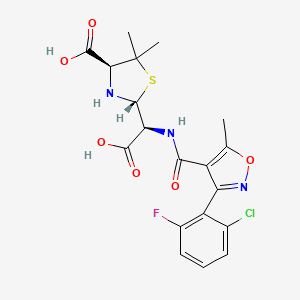

(5R)-Flucloxacillin Penilloic Acid is a derivative of Flucloxacillin, a synthetic penicillin antibiotic used for treating Staphylococcal infections. It is a product of chemical modification and is involved in the body's metabolic processes related to the parent drug, Flucloxacillin.

Synthesis Analysis

- Novel synthesis methods have been developed to create potent drugs against Gram-positive pathogens, including resistant strains. This involves the creation of fluorinated compounds with enhanced antibacterial activity (Inagaki et al., 2003).

Molecular Structure Analysis

- The molecular structure of Flucloxacillin and its derivatives, including (5R)-Flucloxacillin Penilloic Acid, has been characterized in various studies. These analyses help in understanding the drug's interaction and modification with proteins and other molecules in the body (Jenkins et al., 2009).

Chemical Reactions and Properties

- Flucloxacillin and its derivatives, like (5R)-Flucloxacillin Penilloic Acid, undergo chemical reactions leading to the formation of penicillenic acid, a key component in their antibacterial activity. These reactions are crucial for the drug's efficacy (Yasuda & Shimada, 1971).

Physical Properties Analysis

- The physical properties of Flucloxacillin and its derivatives, including solubility, stability, and formulation characteristics, are key to its pharmacokinetics and pharmacodynamics. These properties influence the drug's absorption, distribution, metabolism, and excretion (Stapon et al., 2003).

Chemical Properties Analysis

- The chemical properties of (5R)-Flucloxacillin Penilloic Acid include its interaction with human serum proteins and its transformation into metabolites, which play a role in its therapeutic and adverse effects. The study of these properties is vital for understanding the drug's mechanism of action and potential interactions (Munro et al., 1978).

Applications De Recherche Scientifique

Réactions d'hypersensibilité

L'acide pénicilloïque, un métabolite de la pénicilline, a été identifié comme une substance clé impliquée dans les réactions d'hypersensibilité immédiate à la pénicilline non IgE-médiées {svg_1} {svg_2}. Ces réactions ne dépendent pas des IgE {svg_3} {svg_4}.

Hyperperméabilité vasculaire

La recherche a montré que l'acide pénicilloïque peut déclencher directement l'hyperperméabilité vasculaire {svg_5} {svg_6}. Cet effet est significatif dans le contexte des réactions d'hypersensibilité {svg_7} {svg_8}.

Inflammation exsudative

L'acide pénicilloïque a été trouvé pour induire une inflammation exsudative {svg_9} {svg_10}. C'est un autre aspect clé des réactions d'hypersensibilité causées par la pénicilline {svg_11} {svg_12}.

Métabolites de l'acide arachidonique

L'administration d'acide pénicilloïque a été associée à des niveaux significativement élevés d'acides arachidoniques et de métabolites en cascade dans les poumons {svg_13} {svg_14}. Cela suggère un rôle de l'acide pénicilloïque dans la régulation de ces métabolites {svg_15} {svg_16}.

Voie de signalisation RhoA/ROCK

La recherche a montré que la voie de signalisation RhoA/ROCK dans les oreilles et les poumons de souris est activée après l'administration d'acide pénicilloïque {svg_17} {svg_18}. Cela indique que l'acide pénicilloïque peut jouer un rôle dans la modulation de cette voie de signalisation {svg_19} {svg_20}.

Mécanisme D'action

Target of Action

The primary target of (5R)-Flucloxacillin Penilloic Acid is the vascular system . It directly triggers vascular hyperpermeability , which is a key process in inflammation and is involved in the delivery of immune cells and other biological response modifiers from the blood to the tissues .

Mode of Action

(5R)-Flucloxacillin Penilloic Acid interacts with its targets by inducing increased vascular permeability . This interaction results in non-allergic hypersensitivity reactions (NAHRs), which are characterized by an immediate response to the compound .

Biochemical Pathways

The compound’s action affects the arachidonic acid metabolites (AAMs) and the RhoA/ROCK signaling pathway . The AAMs are significantly increased in the lungs after the administration of (5R)-Flucloxacillin Penilloic Acid . The RhoA/ROCK signaling pathway, which

Propriétés

IUPAC Name |

(2R,4S)-2-[(S)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPOONYKNQRKD-IJEWVQPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747790 | |

| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121661-88-9, 42947-70-6 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-, [2R-[2α(S*),4β]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121661-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.